Cas no 1006495-38-0 (4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid)

4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative with a butanoic acid side chain, offering versatility as a synthetic intermediate in organic and medicinal chemistry. Its structure combines a reactive chloro-methyl-substituted pyrazole core with a carboxylic acid functional group, enabling further derivatization for applications such as pharmaceutical development or agrochemical synthesis. The chloro and methyl substituents enhance its reactivity in nucleophilic substitution or cross-coupling reactions, while the carboxylic acid moiety facilitates conjugation or salt formation. This compound is particularly useful for constructing heterocyclic frameworks or modifying bioactive molecules. Its stability and well-defined reactivity profile make it a practical choice for researchers requiring precise functionalization in complex synthetic pathways.
4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid structure
1006495-38-0 structure
Product Name:4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid
CAS No:1006495-38-0
MF:C8H11ClN2O2
MW:202.638140916824
MDL:MFCD06805419
CID:3059079
PubChem ID:19620068
Update Time:2025-10-29

4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chloro-5-methyl-pyrazol-1-yl)-butyric acid
    • 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid
    • 4-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)BUTANOICACID
    • Z1229834866
    • STL414504
    • 4-(4-chloro-5-methylpyrazol-1-yl)butanoic acid
    • GQB49538
    • AKOS000309043
    • EN300-92453
    • 1006495-38-0
    • MDL: MFCD06805419
    • Inchi: 1S/C8H11ClN2O2/c1-6-7(9)5-10-11(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
    • InChI Key: PHXNTSZWLWSBBK-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1C)CCCC(=O)O

Computed Properties

  • Exact Mass: 202.0509053Da
  • Monoisotopic Mass: 202.0509053Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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1006495-38-0 95.0%
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